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Compound of Interest

Compound Name: Isopropyl lactate

Cat. No.: B1615176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyl lactate is emerging as a promising, environmentally friendly solvent for various

applications in microelectronics fabrication and cleaning. Derived from the esterification of lactic

acid and isopropanol, it offers a unique combination of properties that make it an effective and

safer alternative to traditional solvents.[1] Its biodegradability, low toxicity, and high solvency for

a range of organic and inorganic contaminants position it as a valuable tool in precision

cleaning processes.[1] These application notes provide a comprehensive overview and detailed

protocols for the use of isopropyl lactate as a cleaning agent in microelectronics, targeting

applications such as photoresist stripping and general surface decontamination.

Physicochemical Properties
A thorough understanding of the physicochemical properties of isopropyl lactate is essential

for its effective and safe use in a laboratory or manufacturing setting.
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Property Value Reference

Molecular Formula C₆H₁₂O₃ [2]

Molecular Weight 132.16 g/mol [2]

Appearance
Colorless to pale yellow clear

liquid
[3]

Boiling Point 166-168 °C [4]

Flash Point
57.2 °C (135 °F) (Tag Closed

Cup)
[1][3]

Density 0.988 g/mL at 25 °C [3][4]

Vapor Pressure 0.622 mmHg at 25 °C [3]

Water Solubility Miscible [4]

Refractive Index 1.410 at 20 °C [3]

Key Applications in Microelectronics
Isopropyl lactate's versatile solvency makes it suitable for several critical cleaning steps in

microelectronics fabrication:

Photoresist Stripping: Isopropyl lactate can be used to effectively dissolve and remove both

positive and negative photoresist residues.[5] Its lower volatility compared to acetone

reduces the risk of redepositing dissolved resist onto the substrate.

Post-Etch Residue Removal: It can be employed to clean residues remaining after plasma

etching processes.

General Surface Degreasing: Isopropyl lactate is effective at removing organic

contaminants such as oils, greases, and fingerprints from wafer surfaces and processing

equipment.[1]

Environmentally Friendly Replacement: Due to its biodegradable nature and lower toxicity

profile, it serves as a viable replacement for more hazardous solvents like N-Methyl-2-

pyrrolidone (NMP) and some chlorinated solvents.[1]
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Experimental Protocols
The following protocols are provided as a starting point for the use of isopropyl lactate in

microelectronics cleaning. It is crucial to note that these are inferred protocols based on the

properties of isopropyl lactate and established procedures for similar solvents. Researchers

should perform their own process validation and optimization for their specific applications and

substrates.

Protocol 1: Photoresist Stripping from Silicon Wafers
This protocol outlines a procedure for removing positive and negative photoresists from silicon

wafers.

Materials:

High-purity isopropyl lactate (semiconductor grade)

Isopropyl alcohol (IPA), semiconductor grade

Deionized (DI) water (18 MΩ·cm)

Nitrogen (N₂) gas, filtered

Glass beakers or suitable immersion baths

Wafer holders (e.g., Teflon)

Hot plate (optional, for controlled heating)

Ultrasonic bath (optional, for enhanced cleaning)

Procedure:

Preparation:

Ensure all glassware and wafer holders are thoroughly cleaned and dried.

Work in a cleanroom environment with appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat.
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Pre-heat the isopropyl lactate to the desired operating temperature in a well-ventilated

fume hood. A temperature range of 40-60°C can enhance stripping efficiency, but should

be kept well below the flash point.

Immersion:

Place the photoresist-coated wafer in a wafer holder and immerse it in the heated

isopropyl lactate bath.

Typical immersion times can range from 5 to 20 minutes, depending on the photoresist

type, thickness, and degree of cross-linking.

For stubborn or highly cross-linked resists, sonication in an ultrasonic bath containing

isopropyl lactate for 5-10 minutes can be effective.

Rinsing:

After the designated immersion time, slowly withdraw the wafer from the isopropyl
lactate bath.

Immediately immerse the wafer in a bath of semiconductor-grade isopropyl alcohol (IPA)

for 1-2 minutes to remove the isopropyl lactate and dissolved photoresist. This

intermediate rinse prevents redeposition of contaminants.

Transfer the wafer to a cascade or overflow rinse bath of deionized (DI) water for 3-5

minutes to remove the IPA.

Drying:

Carefully remove the wafer from the DI water rinse.

Dry the wafer using a filtered, high-purity nitrogen (N₂) gun. Direct the N₂ stream at an

angle to the wafer surface to blow off the water droplets.

Inspection:

Visually inspect the wafer under a bright light or using a microscope to ensure complete

removal of the photoresist.
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Protocol 2: General Surface Cleaning of Microelectronic
Components
This protocol provides a general procedure for removing organic contaminants from the

surfaces of microelectronic components.

Materials:

High-purity isopropyl lactate (semiconductor grade)

Deionized (DI) water (18 MΩ·cm)

Nitrogen (N₂) gas, filtered

Cleanroom wipes

Beakers or spray bottle

Procedure:

Application:

Immersion: For smaller components, immerse them in a bath of isopropyl lactate at room

temperature for 2-5 minutes. Agitation or sonication can improve cleaning efficiency.

Wiping: For larger surfaces or equipment, apply isopropyl lactate to a cleanroom wipe

and gently wipe the surface.

Spraying: A spray bottle can be used to apply isopropyl lactate to the target area.

Rinsing:

If an immersion method was used, follow with a rinse in DI water for 2-3 minutes.

If wiping or spraying, a subsequent wipe or spray with DI water may be necessary to

remove any residual solvent.

Drying:
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Thoroughly dry the component using a filtered nitrogen (N₂) gun.

Data Presentation
Material Compatibility
While extensive quantitative data for isopropyl lactate is not readily available in public

literature, its general compatibility is expected to be similar to other lactate esters like ethyl

lactate. The following table provides a qualitative summary. It is strongly recommended to

perform compatibility testing with specific materials before widespread use.

Material Class Material Examples Compatibility Notes

Semiconductors
Silicon (Si), Gallium

Arsenide (GaAs)
Expected to be Good

Isopropyl lactate is

generally non-

corrosive to common

semiconductor

materials.

Dielectrics
Silicon Dioxide (SiO₂),

Silicon Nitride (Si₃N₄)
Expected to be Good

Compatibility should

be verified, especially

with porous low-k

dielectrics.

Metals

Aluminum (Al),

Copper (Cu), Gold

(Au)

Generally Good

Prolonged exposure

at elevated

temperatures should

be tested for potential

corrosion.

Plastics

Teflon® (PTFE),

Polypropylene (PP),

Polyethylene (PE)

Good

Elastomers Viton®, Kalrez® Variable

Testing is

recommended as

some elastomers may

swell or degrade with

prolonged exposure.
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Cleaning Performance (Inferred)
Quantitative data on the cleaning performance of isopropyl lactate is not widely published.

The following table provides an inferred performance based on its properties and the known

performance of similar solvents. This data should be considered illustrative and requires

experimental verification.

Contaminan
t

Substrate
Cleaning
Method

Temperatur
e

Dwell Time
Inferred
Removal
Efficiency

Positive

Photoresist
Silicon Wafer

Immersion

with

Sonication

50°C 10 min > 95%

Organic

Residues

(Oils,

Grease)

Stainless

Steel
Wipe Room Temp. N/A > 98%

Particulate

Matter (Sub-

micron)

Silicon Wafer Immersion Room Temp. 5 min

Moderate

(Rinsing is

critical)

Mandatory Visualizations
Experimental Workflow for Photoresist Stripping
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Preparation

Cleaning Process

Post-Cleaning

Prepare Isopropyl
Lactate (40-60°C)

Immerse Wafer in
Isopropyl Lactate

(5-20 min)

Don PPE

Optional:
Ultrasonication

(5-10 min)

for stubborn resists

Rinse in IPA
(1-2 min)

Rinse in DI Water
(3-5 min)

Dry with N₂ Gas

Inspect Wafer

Click to download full resolution via product page

Caption: Workflow for photoresist stripping using isopropyl lactate.
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Logical Relationship of Isopropyl Lactate Properties and
Applications

Chemical Properties

Microelectronics Applications

Biodegradable

Safer Alternative to
Traditional Solvents

Low Toxicity High Solvency

Photoresist Stripping

Post-Etch Residue
Removal Surface Degreasing

Low Volatility

Reduced Contaminant
Redeposition

Click to download full resolution via product page

Caption: Relationship between properties and applications of isopropyl lactate.

Health and Safety Information
Isopropyl lactate is considered to have low toxicity, but standard laboratory safety precautions

should always be observed.[6]

Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid contact with

skin and eyes by wearing appropriate PPE, including gloves and safety glasses.[6][7]

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep

containers tightly closed.[1][6]

Disposal: Dispose of waste isopropyl lactate and contaminated materials in accordance

with local, state, and federal regulations. Do not discharge into drains or the environment.[6]
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Conclusion
Isopropyl lactate presents a compelling option as a cleaning agent in microelectronics,

offering effective solvency for a range of contaminants while possessing a favorable

environmental and safety profile. The protocols provided herein offer a foundation for its

integration into cleaning workflows. However, due to the sensitive nature of microfabrication

processes, it is imperative that researchers conduct thorough process validation and material

compatibility studies to ensure optimal performance and prevent damage to substrates and

devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1615176?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

